molecular formula C11H13NO2 B074145 4-Benzoylmorpholine CAS No. 1468-28-6

4-Benzoylmorpholine

Cat. No.: B074145
CAS No.: 1468-28-6
M. Wt: 191.23 g/mol
InChI Key: FLCWYEUDIOQXEB-UHFFFAOYSA-N
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Description

4-Benzoylmorpholine is an organic compound with the molecular formula C11H13NO2. It is a derivative of morpholine, where the hydrogen atom at the fourth position is replaced by a benzoyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Scientific Research Applications

4-Benzoylmorpholine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is explored for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Safety and Hazards

According to a safety data sheet, 4-Benzoylmorpholine may be harmful if swallowed and can cause serious eye irritation . It is recommended to handle the compound in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

The future directions for research on 4-Benzoylmorpholine could involve further exploration of its synthesis, chemical reactivity, and potential biological activity. Given the interest in morpholine derivatives in medicinal chemistry, this compound could potentially serve as a useful building block for the development of new pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Benzoylmorpholine can be synthesized through several methods. One common method involves the reaction of morpholine with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of morpholine attacks the carbonyl carbon of benzoyl chloride, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound typically involves the same nucleophilic acyl substitution reaction but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Benzoylmorpholine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it back to morpholine or other derivatives.

    Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Acyl chlorides or anhydrides in the presence of bases like pyridine or triethylamine.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Morpholine or other reduced derivatives.

    Substitution: Various acyl-substituted morpholines.

Comparison with Similar Compounds

    4-Methylmorpholine: Similar structure but with a methyl group instead of a benzoyl group.

    4-Phenylmorpholine: Contains a phenyl group instead of a benzoyl group.

    4-Acetylmorpholine: Has an acetyl group in place of the benzoyl group.

Uniqueness: 4-Benzoylmorpholine is unique due to the presence of the benzoyl group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

morpholin-4-yl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(10-4-2-1-3-5-10)12-6-8-14-9-7-12/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCWYEUDIOQXEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074533
Record name Morpholine, 4-benzoyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1468-28-6
Record name N-Benzoylmorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1468-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzoylmorpholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001468286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Benzoylmorpholine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3129
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Morpholine, 4-benzoyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-BENZOYLMORPHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8WEF5G9W6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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